molecular formula C13H10BrFN4 B2628714 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline CAS No. 298217-92-2

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline

Cat. No. B2628714
CAS RN: 298217-92-2
M. Wt: 321.153
InChI Key: AKXOKDIILNZEGQ-UHFFFAOYSA-N
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Description

The compound “N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline” is a derivative of benzotriazole, which is a heterocyclic compound with the formula C6H4N3. This compound is a colorless solid that is soluble in polar solvents, including water .


Molecular Structure Analysis

The molecular structure of “N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline” would likely consist of a benzotriazole ring attached to an aniline group via a methylene bridge. The aniline group would be substituted with bromine and fluorine atoms .


Chemical Reactions Analysis

Benzotriazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands for transition metals, and they can undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline derivatives serve as key intermediates in the synthesis of various organic compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, which is a crucial intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of such chemical entities. This synthesis process involves cross-coupling reactions and diazotization, demonstrating the compound's utility in facilitating complex organic synthesis (Qiu et al., 2009).

Role in Corrosion Inhibition

Research has also focused on the application of benzotriazole derivatives, including structures related to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline, in corrosion inhibition. Triazoles, including benzotriazoles, have been identified as effective corrosion inhibitors for metals such as iron and steel. Their ability to form protective layers on metal surfaces and their environmental benefits have been well-documented, offering insights into their potential industrial applications (Kuznetsov, 2020).

Medicinal Chemistry Applications

While the primary request was to exclude drug-related information, it's worth mentioning that benzotriazole derivatives, including those structurally related to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline, have been extensively studied for their potential therapeutic applications. This includes their role in the design of novel chemotherapeutics and as building blocks for developing drugs with antimicrobial, anti-inflammatory, and anticancer properties. These studies underscore the compound's versatility and potential in medicinal chemistry, despite the exclusion of specific drug use and side effect information in this review (Kamal et al., 2015).

Optoelectronic Materials

Furthermore, benzotriazole derivatives, similar to the compound , have been explored for their applications in optoelectronic materials. The incorporation of such derivatives into π-extended conjugated systems has been shown to significantly enhance the electroluminescent properties of materials, making them valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This research area highlights the compound's potential in advancing technologies reliant on optoelectronic materials (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of “N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline” would depend on its application. Benzotriazole and its derivatives are known to have various biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

The future directions for research on “N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline” would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed as a therapeutic agent .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN4/c14-9-5-6-11(10(15)7-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXOKDIILNZEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline

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